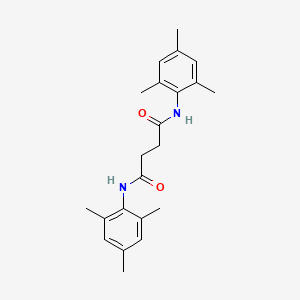
1,1,3-Tricyclohexylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Tricyclohexylthiourea is an organosulfur compound characterized by the presence of three cyclohexyl groups attached to a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Tricyclohexylthiourea can be synthesized through the reaction of cyclohexylamine with thiophosgene or its less toxic substitutes. The reaction typically involves the following steps:
Reaction of Cyclohexylamine with Thiophosgene: Cyclohexylamine is reacted with thiophosgene in the presence of a base to form the desired thiourea compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,1,3-Tricyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Substitution Products: Various substituted thiourea derivatives.
科学研究应用
1,1,3-Tricyclohexylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.
Industry: The compound is used in the production of polymers, adhesives, and as a corrosion inhibitor.
作用机制
The mechanism of action of 1,1,3-Tricyclohexylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
1,1,3,3-Tetramethylthiourea: Similar in structure but with methyl groups instead of cyclohexyl groups.
1,1,3,3-Triethylthiourea: Contains ethyl groups instead of cyclohexyl groups.
1,1,3,3-Tributylthiourea: Contains butyl groups instead of cyclohexyl groups.
Uniqueness: 1,1,3-Tricyclohexylthiourea is unique due to the presence of bulky cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C19H34N2S |
|---|---|
分子量 |
322.6 g/mol |
IUPAC 名称 |
1,1,3-tricyclohexylthiourea |
InChI |
InChI=1S/C19H34N2S/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2,(H,20,22) |
InChI 键 |
MZRATIPJHWLMQH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=S)N(C2CCCCC2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
![N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12455695.png)

![4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline](/img/structure/B12455697.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12455698.png)
![5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12455708.png)
![Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate](/img/structure/B12455712.png)

![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12455724.png)
![2-{[(4-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-methylphenyl)carbonyl]amino}benzoic acid](/img/structure/B12455726.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]propanamide](/img/structure/B12455730.png)

![1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate](/img/structure/B12455739.png)
